Dicumyl peroxide

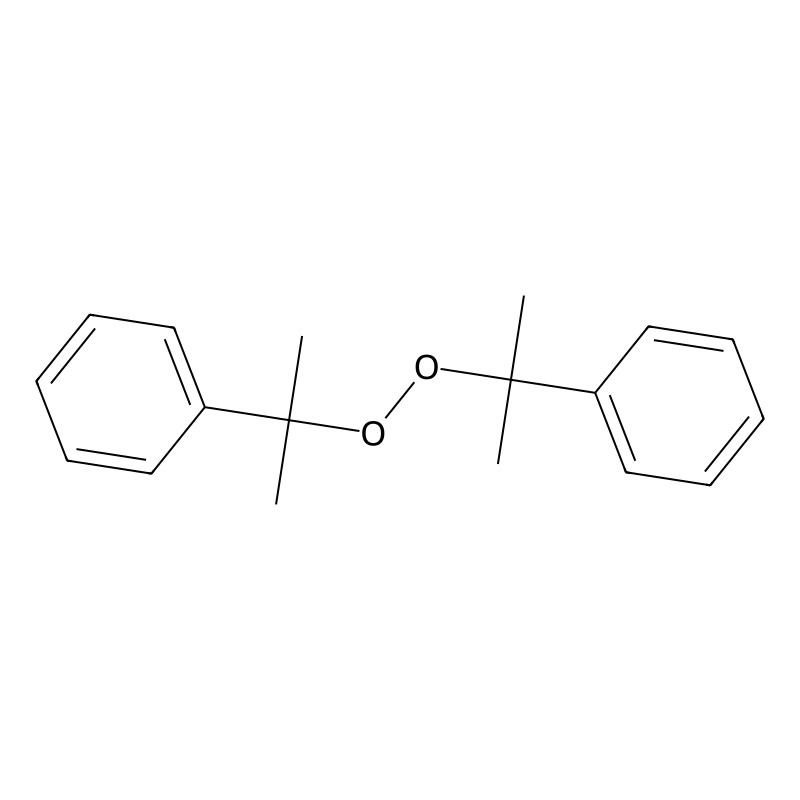

(C6H5C(CH3)2O)2

C18H22O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(C6H5C(CH3)2O)2

C18H22O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.70e-06 M

In water, 0.4 mg/L at 25 °C

Solubility in water: none

Synonyms

Canonical SMILES

Curing Agent in Elastomers and Rubbers

DCP acts as a curing agent in elastomers like nitrile butadiene rubber (NBR) []. By promoting cross-linking between polymer chains, DCP enhances the material's strength, elasticity, and resistance to chemicals and heat []. Researchers study the influence of DCP concentration and curing conditions on the final properties of elastomeric materials [].

Modification of Polymer Blends

Scientists utilize DCP to investigate the morphological and physical properties of polymer blends. For instance, studies explore how DCP affects the thermal stability and mechanical behavior of blends like poly(lactic acid)/poly(butylene succinate). By understanding DCP's role, researchers can tailor these blends for specific applications.

Investigating Cross-Linking Mechanisms

DCP serves as a model compound for studying the fundamental mechanisms of peroxide-induced cross-linking in polymers []. Research explores how DCP interacts with different co-agents to influence the cross-link density and structure within the polymer matrix []. This knowledge is crucial for designing new and efficient cross-linking systems for various polymers.

Dicumyl peroxide is an organic compound classified as a dialkyl peroxide, characterized by its white to pale yellow crystalline solid form. It has the molecular formula and a molecular weight of 270.4 g/mol. This compound is primarily utilized as a radical initiator in polymer chemistry, particularly for crosslinking rubber and plastics, and is known for its ability to decompose thermally into acetophenone and methyl radicals under specific conditions .

Dicumyl peroxide undergoes thermal decomposition, which can be represented by the following reaction:

This decomposition is significant in various applications, especially in the polymerization processes where it acts as an initiator. The thermal stability of dicumyl peroxide is critical; it can lead to runaway reactions if not properly managed, particularly in industrial settings .

Dicumyl peroxide can be synthesized through several methods, the most common being the condensation of cumyl hydroperoxide and dimethylbenzyl alcohol under acidic conditions. The reaction typically occurs at temperatures ranging from 30°C to 60°C with strong protonic acid catalysts such as sulfuric or hydrochloric acid. This method aims to minimize byproducts such as alpha-vinyltoluene, which can complicate purification processes .

General Synthesis Steps:- Preparation of Reactants: Cumyl hydroperoxide and dimethylbenzyl alcohol are prepared.

- Condensation Reaction: The reactants are mixed with an acidic catalyst.

- Temperature Control: The reaction is maintained at specified temperatures (30-60°C).

- Isolation: The product is isolated through distillation or crystallization.

Dicumyl peroxide finds extensive applications across various industries:

- Polymer Industry: It serves as a high-temperature crosslinker for rubber and plastics.

- Initiation of Polymerization: Commonly used to initiate the polymerization of ethylene for low-density polyethylene production.

- Organic Synthesis: Acts as an oxidizing agent in various

Studies on dicumyl peroxide often focus on its reactivity and interactions with other chemicals during decomposition and polymerization processes. Its behavior in gassy systems has been characterized to understand vent sizing requirements during thermal events. The compound's interaction with various solvents and catalysts also influences its effectiveness as a radical initiator .

Similar Compounds: Comparison with Other Compounds

Several compounds exhibit similarities to dicumyl peroxide in terms of structure and function. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Benzoyl peroxide | Aromatic peroxide | Initiator in polymerization | More stable than dialkyl peroxides |

| Di-tert-butyl peroxide | Tertiary alkyl peroxide | Crosslinking agent | Higher thermal stability |

| Cumene hydroperoxide | Hydroperoxide | Intermediate in synthesis | Precursor to dicumyl peroxide |

| Methyl ethyl ketone peroxide | Dialkyl peroxide | Initiator in polymer chemistry | Lower boiling point than dicumyl peroxide |

Dicumyl peroxide stands out due to its specific application in high-temperature environments and its unique decomposition pathway that generates both acetophenone and methyl radicals, making it particularly effective in radical-mediated reactions .

Catalytic Synthesis Pathways

Cumene Hydroperoxide-Dimethyl Phenyl Carbinol Reaction Mechanisms

The primary industrial synthesis of dicumyl peroxide involves the catalytic reaction between cumene hydroperoxide and dimethyl phenyl carbinol (also known as 2-phenylpropan-2-ol) [3] [20]. This reaction represents the most widely adopted methodology for commercial dicumyl peroxide production, offering superior selectivity and yield compared to alternative synthetic approaches [3].

The fundamental reaction mechanism proceeds through a nucleophilic substitution pathway where dimethyl phenyl carbinol acts as the nucleophile attacking the electrophilic peroxide oxygen of cumene hydroperoxide [3]. The reaction requires the presence of catalytic quantities of acid catalysts to facilitate the formation of the peroxide bridge between the two cumyl moieties [3] [20]. Under optimal conditions, this reaction achieves conversion rates of cumene hydroperoxide ranging from 90 to 100 percent with corresponding selectivity toward dicumyl peroxide formation [3].

The stoichiometry of the reaction typically employs a molar excess of dimethyl phenyl carbinol relative to cumene hydroperoxide, with ratios generally maintained between 1.2:1 to 5:1 [3]. This excess ensures complete conversion of the cumene hydroperoxide while minimizing unwanted side reactions that can lead to product degradation or formation of undesirable byproducts [3]. The unreacted dimethyl phenyl carbinol undergoes dehydration during the reaction process, converting to alpha-methylstyrene, which can be recovered and potentially recycled [3] [5].

Temperature control represents a critical parameter in this synthesis pathway, with optimal reaction temperatures maintained between 30 to 60 degrees Celsius [3]. Lower temperatures favor the desired condensation reaction while minimizing thermal decomposition of the cumene hydroperoxide starting material [3]. The reaction is typically conducted under reduced pressure conditions, ranging from 100 to 300 millimeters of mercury, to facilitate removal of water formed as a byproduct and drive the equilibrium toward product formation [3].

Water formation during the reaction necessitates careful management, as accumulated water can interfere with catalyst activity and promote hydrolysis of cumene hydroperoxide [3]. The implementation of reduced pressure conditions or inert gas sparging with nitrogen effectively removes water vapor from the reaction mixture, maintaining optimal conditions for dicumyl peroxide formation [3].

| Reaction Parameter | Optimal Range | Effect on Yield | Selectivity Impact |

|---|---|---|---|

| Temperature | 30-60°C | 90-100% conversion | 90-100% selectivity |

| Pressure | 100-300 mmHg | Enhanced water removal | Reduced side reactions |

| Molar Ratio (DMPC:CHP) | 1.2:1 to 5:1 | Complete CHP conversion | Minimized byproducts |

| Reaction Time | 2-6 hours | Equilibrium achievement | Maintained selectivity |

Phosphorous Halide/Oxyhalide Catalysts in Industrial Processes

Phosphorous halide and oxyhalide catalysts represent a significant advancement in dicumyl peroxide synthesis, offering superior catalytic performance compared to traditional acid catalysts [3]. These catalysts demonstrate exceptional selectivity toward the desired condensation reaction while exhibiting minimal activity toward cumene hydroperoxide hydrolysis, a major limitation of conventional acid catalytic systems [3].

The most effective phosphorous-based catalysts include phosphoryl trichloride, phosphoryl tribromide, phosphorous pentabromide, and phosphoryl trifluoride [3]. Among these options, phosphoryl trichloride emerges as the preferred catalyst due to its optimal balance of catalytic activity, selectivity, and commercial availability [3]. The catalyst loading typically ranges from 0.5 to 2.0 percent by weight relative to the cumene hydroperoxide feed [3].

These phosphorous halide catalysts function through a Lewis acid mechanism, coordinating with the oxygen atoms of the cumene hydroperoxide to activate the peroxide bond toward nucleophilic attack by dimethyl phenyl carbinol [3]. The coordination reduces the electron density on the peroxide oxygen, enhancing its electrophilicity and facilitating the condensation reaction [3]. Importantly, these catalysts maintain their activity even in the presence of water formed during the reaction, unlike many traditional acid catalysts that suffer from deactivation or dilution effects [3].

The superior performance of phosphorous halide catalysts becomes particularly evident when using technical-grade starting materials [3]. Industrial cumene hydroperoxide typically contains approximately 85 to 88 percent active peroxide content, with the remainder consisting of impurities including acetophenone, cumene, butylbenzene, and small quantities of dimethyl phenyl carbinol [3] [10]. Phosphorous halide catalysts demonstrate remarkable tolerance toward these impurities, maintaining high selectivity and conversion rates even with lower-purity feedstocks [3].

Process advantages of phosphorous halide catalysts include their liquid state under ambient conditions, facilitating easy dispersion throughout the reaction medium [3]. Their relatively modest cost compared to specialized acid catalysts makes them economically attractive for industrial implementation [3]. Additionally, these catalysts can be readily neutralized following reaction completion through treatment with aqueous base solutions or passage over basic ion exchange resins [3].

| Catalyst Type | Loading (wt%) | Selectivity (%) | Temperature Range (°C) | Hydrolysis Activity |

|---|---|---|---|---|

| Phosphoryl Trichloride | 0.5-2.0 | 95-100 | 30-60 | Minimal |

| Phosphoryl Tribromide | 0.5-2.0 | 90-98 | 30-60 | Low |

| Phosphorous Pentabromide | 0.5-2.0 | 88-95 | 30-60 | Low |

| Phosphoryl Trifluoride | 0.5-2.0 | 92-98 | 30-60 | Minimal |

Purification and Yield Optimization Techniques

The purification of crude dicumyl peroxide represents a critical step in achieving the high-purity product required for commercial applications [6] [9]. Multiple purification methodologies have been developed and optimized to address the specific challenges associated with dicumyl peroxide isolation and purification [6] [9] [18].

Flash distillation emerges as the primary purification technique employed in industrial settings [6] [9]. This method involves heating the crude dicumyl peroxide to temperatures between 85 to 100 degrees Celsius under high vacuum conditions, typically maintained at 0.1 to 10 millimeters of mercury absolute pressure [6]. The low-boiling impurities and volatiles are rapidly removed during this process, leaving behind a prepurified dicumyl peroxide residue [6]. The distillation time varies depending on the applied vacuum and temperature, generally ranging from 5 to 15 minutes for smaller batches and extending to several hours for large-scale operations [6].

A significant innovation in dicumyl peroxide purification involves the recycling of supernatant liquids from crystallization operations [6] [9]. Following flash distillation, the prepurified dicumyl peroxide undergoes crystallization at temperatures ranging from ambient down to minus 10 degrees Celsius [6]. The crystalline product is separated from the mother liquor, and importantly, this supernatant liquid containing dissolved dicumyl peroxide is fed back into subsequent purification batches [6]. This recycling approach dramatically improves overall yield recovery and reduces waste generation [6].

Continuous distillation systems offer enhanced efficiency for large-scale operations [6]. In these systems, crude dicumyl peroxide is continuously fed along with recycled supernatant liquid into commercial continuous distillation apparatus [6]. The distillate containing volatile impurities is discarded while the prepurified dicumyl peroxide is recovered in separate, cooled vessels [6]. The continuously formed supernatant liquid is drawn off and fed back into the distillation system, creating a closed-loop purification process [6].

Pre-purification washing procedures significantly impact final product quality [6]. The crude dicumyl peroxide undergoes multiple washing steps including treatment with dilute sodium hydroxide solution to remove acidic impurities, followed by washing with dilute sodium sulfite solution [6]. A final wash with sodium sulfate solution containing trace amounts of mineral acid prepares the material for subsequent purification steps [6].

Steam distillation provides an alternative purification approach particularly suitable for temperature-sensitive operations [3] [6]. This gentler separation technique operates at atmospheric pressure using steam as the carrying medium, avoiding the high temperatures associated with vacuum distillation [6]. While yields may be somewhat lower compared to flash distillation, steam distillation minimizes thermal stress on the product [6].

| Purification Method | Operating Temperature (°C) | Pressure (mmHg) | Yield Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Flash Distillation | 85-100 | 0.1-10 | 85-95 | >90 |

| Crystallization | 20 to -10 | Atmospheric | 80-90 | >95 |

| Steam Distillation | 100 | Atmospheric | 75-85 | 85-95 |

| Continuous Distillation | 85-100 | 0.1-10 | 90-98 | >95 |

Industrial-Scale Production Challenges

Industrial-scale dicumyl peroxide production faces numerous technical, economic, and operational challenges that significantly impact process design and implementation [15] [16] [17]. These challenges encompass raw material management, process safety considerations, environmental compliance, and economic optimization [15] [16] [17].

Raw material cost volatility represents a primary challenge in industrial dicumyl peroxide production [21] [22] [23]. The synthesis relies on cumene hydroperoxide and dimethyl phenyl carbinol as key feedstocks, both of which are subject to price fluctuations based on petroleum market dynamics and availability of cumene [21] [22]. Cumene prices directly impact production economics, as cumene serves as the precursor for cumene hydroperoxide generation through controlled oxidation processes [13] [26]. Manufacturers must implement strategic sourcing and inventory management practices to mitigate the impact of raw material price volatility [21] [22].

Process safety considerations dominate industrial facility design and operation due to the inherently energetic nature of peroxide chemistry [15] [16] [17]. Dicumyl peroxide production requires specialized reactor designs incorporating anti-deflagration measures and comprehensive safety systems [17]. The thermal decomposition characteristics of dicumyl peroxide necessitate careful temperature control throughout all process operations, as uncontrolled decomposition can lead to rapid pressure generation and potential equipment failure [15] [19] [20]. Industrial facilities typically implement closed-loop production systems with extensive monitoring and automated safety shutdown capabilities [17].

Environmental compliance presents ongoing challenges related to waste management and emissions control [17] [24]. Organic peroxide manufacturing generates various byproducts and waste streams that require specialized treatment and disposal methods [17]. Wastewater treatment systems must be designed to handle organic peroxide residues while meeting stringent environmental discharge standards [17]. Atmospheric emissions control becomes particularly important due to the volatile nature of some reaction intermediates and byproducts [17].

Scale-up challenges emerge when transitioning from laboratory or pilot-scale operations to full commercial production [25] [26]. Heat transfer limitations become more pronounced at larger scales, requiring sophisticated reactor design and cooling systems to maintain optimal reaction conditions [19] [20]. Mass transfer considerations also become critical, particularly in heterogeneous reaction systems where proper mixing ensures uniform catalyst distribution and reaction rates [25] [26].

Quality control and product consistency represent ongoing operational challenges [18] [25]. Industrial dicumyl peroxide must meet strict purity specifications for various end-use applications, requiring robust analytical capabilities and process control systems [18]. Batch-to-batch consistency becomes increasingly difficult to maintain as production scales increase, necessitating sophisticated process monitoring and control strategies [25].

Economic optimization involves balancing multiple competing factors including raw material costs, energy consumption, labor requirements, and capital equipment utilization [21] [22] [25]. The global dicumyl peroxide market, valued at approximately 215 million United States dollars in 2024 and projected to reach 316 million United States dollars by 2032, demonstrates steady growth with a compound annual growth rate of 5.0 percent [21] [23]. This market growth drives continued investment in production capacity expansion and process optimization initiatives [21] [22] [25].

Supply chain complexity adds another layer of operational challenge, as dicumyl peroxide producers must coordinate with multiple suppliers for raw materials while managing distribution to diverse end-use markets [22] [25]. The dominant position of dicumyl peroxide within the broader dialkyl peroxide market, representing a significant portion of the approximately 60,000 tonnes per year global production, emphasizes the importance of reliable supply chain management [4] [24] [25].

| Challenge Category | Specific Issues | Impact Level | Mitigation Strategies |

|---|---|---|---|

| Raw Material Costs | Price volatility, supply security | High | Strategic sourcing, inventory management |

| Process Safety | Thermal decomposition, pressure generation | Critical | Advanced reactor design, safety systems |

| Environmental Compliance | Waste treatment, emissions control | High | Specialized treatment systems |

| Scale-up | Heat/mass transfer, process control | Moderate | Advanced engineering design |

| Quality Control | Purity specifications, consistency | High | Robust analytical and control systems |

Thermal Stability and Decomposition Profiles

Boiling Point, Melting Point, and Vapor Pressure Relationships

Dicumyl peroxide exhibits characteristic thermal properties that define its handling and application parameters [1] [2] [3] [4] [5]. The compound demonstrates a consistent melting point range of 39-41°C across multiple sources, with some variations reported between 38-42°C depending on purity levels [1] [2] [6] [3] [4] [5]. This relatively low melting point necessitates careful temperature control during storage and handling operations.

The boiling point of dicumyl peroxide presents a complex characteristic due to thermal decomposition. Literature sources consistently report a nominal boiling point of 130°C, though the compound undergoes decomposition before reaching this temperature [2] [7] [8]. The decomposition typically initiates above 90°C, with the Self-Accelerating Decomposition Temperature determined to be 89-91°C for 25 kilogram packages and 84°C for larger 2000 kilogram packages [9] [10] [11].

Vapor pressure measurements reveal temperature-dependent behavior critical for safety considerations. At 38°C, dicumyl peroxide exhibits a vapor pressure of 15.4 millimeters of mercury [2] [4] [7] [12] [13]. This relatively low vapor pressure at moderate temperatures indicates minimal volatility under normal storage conditions. However, the vapor density of 9.3 times that of air suggests that any vapors generated will tend to accumulate in low-lying areas [2] [4] [7].

The relationship between these thermal properties demonstrates the narrow operational window for dicumyl peroxide. The proximity of the melting point (39-41°C) to decomposition initiation temperatures (>90°C) provides approximately 50°C of stable liquid handling range [1] [2] [9]. This thermal behavior necessitates precise temperature control in industrial applications and storage facilities.

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Melting Point | 39-41°C | Atmospheric pressure | [1] [2] [6] [3] |

| Boiling Point | 130°C (decomposes) | Atmospheric pressure | [2] [7] [8] |

| Vapor Pressure | 15.4 mm Hg | 38°C | [2] [4] [7] [12] |

| Vapor Density | 9.3 (air = 1) | Standard conditions | [2] [4] [7] |

| Decomposition Temperature | 89-91°C | SADT determination | [9] [10] [11] |

Density and Solubility Characteristics in Organic Media

The density characteristics of dicumyl peroxide show temperature dependence typical of organic compounds [2] [5] [14]. At 25°C, the density measures 1.56 grams per milliliter, while at elevated temperatures (45°C), the specific gravity ranges from 1.02 to 1.1 grams per cubic centimeter [2] [5] [13] [14]. This density variation reflects the thermal expansion behavior and phase transitions occurring within the operational temperature range.

Solubility patterns demonstrate distinct preferences for organic media over aqueous systems [5] [15] [16] [17]. Water solubility remains extremely limited, with measurements indicating only 0.43 milligrams per liter at 20°C, effectively classifying dicumyl peroxide as insoluble in aqueous media [14] [18]. The octanol-water partition coefficient (log P) of 5.6 at 25°C confirms the highly lipophilic nature of the compound [2] [7] [14].

Organic solvent compatibility encompasses a broad range of media [5] [15] [16] [17]. Dicumyl peroxide demonstrates excellent solubility in aromatic solvents including benzene, toluene, and isopropylbenzene [5] [15] [16]. Aliphatic solvents such as hexane and heptane also provide good dissolution capabilities. Chlorinated solvents including chloroform show slight to moderate solubility [5] [7] [19]. Polar organic solvents such as acetone and ethanol readily dissolve dicumyl peroxide, though the extent varies with solvent polarity [5] [15] [16].

The solubility characteristics exhibit temperature dependence, with increased dissolution rates and capacity observed at elevated temperatures [20]. This temperature effect proves particularly relevant for processing applications where elevated temperatures enhance mixing and distribution within polymer matrices.

| Solvent Category | Solubility | Specific Examples | Temperature Effect |

|---|---|---|---|

| Water | Insoluble (0.43 mg/L) | Distilled water [14] | Minimal change |

| Aromatic solvents | Highly soluble | Benzene, toluene [5] [15] | Enhanced at higher T |

| Aliphatic solvents | Soluble | Hexane, heptane [15] [16] | Increased with heating |

| Chlorinated solvents | Slightly soluble | Chloroform [5] [7] | Temperature dependent |

| Polar organic | Variable | Acetone (soluble), ethanol [5] [15] | Generally increased |

Reactivity with Reducing Agents and Acids/Bases

Dicumyl peroxide exhibits pronounced reactivity toward reducing agents, acids, and bases, presenting significant safety considerations for handling and storage [18] [21] [22] [23]. The peroxide functional group inherently creates oxidizing properties that react violently with reducing agents, generating potentially explosive conditions [24] [18] [25] [26].

Reducing agent interactions represent the most hazardous compatibility issue [18] [25] [22]. Sulfur compounds, phosphorus compounds, and various organic reducing agents can trigger rapid decomposition with explosive violence [24] [25]. Heavy metals including iron, copper, lead, zinc, manganese, vanadium, cobalt, mercury, and aluminum catalyze decomposition reactions [18] [25] [22]. Metal salts demonstrate similar catalytic effects, requiring strict segregation during storage and handling operations [18] [25].

Acid-catalyzed decomposition mechanisms have received extensive research attention due to both safety concerns and synthetic applications [27] [21] [28]. Strong acids including sulfuric acid cause violent decomposition at ambient temperatures [18] [22] [23]. The mechanism involves protonation of the peroxide oxygen, facilitating heterolytic cleavage of the oxygen-oxygen bond [21] [28]. Dodecylbenzenesulfonic acid studies demonstrate temperature-dependent kinetics with activation energies of 76.9 kilojoules per mole at 60-90°C and 8.50 kilojoules per mole at 90-130°C [27] [21].

The acid-catalyzed decomposition produces α-methylstyrene and phenol as major products, with cumene hydroperoxide identified as a reactive intermediate [27] [21] [28]. This reaction pathway differs significantly from thermal decomposition, which primarily yields acetophenone and cumyl alcohol through radical mechanisms [29] [30] [31].

Base-catalyzed reactions also proceed through distinct pathways [18] [22] [23]. Strong bases including potassium hydroxide and sodium hydroxide cause rapid decomposition, though the mechanism differs from acid catalysis [18] [22]. Base-mediated reactions typically involve nucleophilic attack on the peroxide bond, leading to different product distributions and reaction rates.

| Reactive Species | Reaction Type | Severity Level | Primary Products | Temperature Range |

|---|---|---|---|---|

| Strong acids | Heterolytic cleavage [27] [21] | Violent | α-methylstyrene, phenol [27] [21] | Room temperature |

| Strong bases | Nucleophilic attack [18] [22] | Violent | Various decomposition products | Room temperature |

| Reducing agents | Redox explosion [18] [25] | Extremely violent | Rapid gas evolution | Any temperature |

| Heavy metals | Catalytic decomposition [18] [25] | Moderate to severe | Acetophenone, cumyl alcohol | Temperature dependent |

| Metal salts | Catalytic decomposition [18] [25] | Moderate to severe | Similar to thermal products | Temperature dependent |

Physical Description

DryPowder; Liquid; PelletsLargeCrystals

YELLOW-TO-WHITE CRYSTALLINE POWDER.

Color/Form

Pale yellow to white granular solid

XLogP3

Boiling Point

396.0 °C

Flash Point

71 °C c.c.

Vapor Density

Relative vapor density (air = 1): 9.3

Density

1.0 g/cm³

LogP

log Kow = 5.50

5.5

Melting Point

40 °C

39 °C

UNII

GHS Hazard Statements

Organic peroxides];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

Pictograms

Flammable;Irritant;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

AUTOOXIDATION OF CUMENE

General Manufacturing Information

Miscellaneous manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Peroxide, bis(1-methyl-1-phenylethyl): ACTIVE

The dicumyl peroxide cure offers freedom from color opacity and resistance to ultraviolet light discoloration in white and transparent vulcanizates. In black compounds, dicumyl peroxide produces excellent compression set, low temperature flexibility, and aging resistance with nearly all rubber polymers except butyl. At 149 °C, the optimum cure time is 45 min: at 177 °C it is about 7 min. In continuous-vulcanization wire curing at 204-260 °C, the peroxide cures in seconds. Dicumyl peroxide does not function in hot-air curing. Furnace and thermal blacks increase the /required/ amount of dicumyl peroxide according to the amount of surface area present ... Dicumyl peroxide has the disadvantage of producing an objectionable odor to the cured stock.

Experiments in torsion, where the torque and normal forces were monitored continuously with time, were carried out on samples of natural rubber crosslinked with 1, 3, and 5 percent dicumyl peroxide. It was found that while the shear modulus increased as expected with amount of crosslinking agent, the individual derivatives of the strain energy function did not. Delta W/delta I2 increased only slightly with amount of peroxide, while delta W/delta I1 increased dramatically ... The authors found that at small strains delta W/delta I2 did not become negative for any of the samples tested contrary to results which have been reported in the literature. This is in spite of the fact that ... experiments were carried to smaller strains than had been reported previously.

Analytic Laboratory Methods

Chromatographic analysis of /dicumyl peroxide/ in the atmosphere using sorption concentrates.

Storage Conditions

Interactions

Stability Shelf Life

Dates

Effect of modified starch and nanoclay particles on biodegradability and mechanical properties of cross-linked poly lactic acid

M Shayan, H Azizi, I Ghasemi, M KarrabiPMID: 25839817 DOI: 10.1016/j.carbpol.2015.02.001

Abstract

Mechanical properties and biodegradation of cross-linked poly(lactic acid) (PLA)/maleated thermoplastic starch (MTPS)/montmorillonite (MMT) nanocomposite were studied. Crosslinking was carried out by adding di-cumyl peroxide (DCP) in the presence of triallyl isocyanurate (TAIC) as coagent. At first, MTPS was prepared by grafting maleic anhydride (MA) to thermoplastic starch in internal mixer. Experimental design was performed by using Box-Behnken method at three variables: MTPS, nanoclay and TAIC at three levels. Results showed that increasing TAIC amount substantially increased the gel fraction, enhanced tensile strength, and caused a decrease in elongation at break. Biodegradation was prevented by increasing TAIC amount in nanocomposite. Increasing MTPS amount caused a slight increase in gel fraction and decreased the tensile strength of nanocomposite. Also, MTPS could increase the elongation at break of nanocomposite and improve the biodegradation. Nanoclay had no effect on the gel fraction, but it improved tensile strength.Calorimetric studies and lessons on fires and explosions of a chemical plant producing CHP and DCPO

Jing-Ming Hsu, Mao-Sheng Su, Chiao-Ying Huang, Yih-Shing DuhPMID: 22459975 DOI: 10.1016/j.jhazmat.2011.12.064

Abstract

Cumene hydroperoxide (CHP) has been used in producing phenol, dicumyl peroxide (DCPO) and as an initiator for synthesizing acrylonitrile-butadiene-styrene (ABS) resin by copolymerization in Taiwan. Four incidents of fire and explosion induced by thermal runaway reactions were occurred in a same plant producing CHP, DCPO and bis-(tert-butylperoxy isopropyl) benzene peroxide (BIBP). The fourth fire and explosion occurred in the CHP reactor that resulted in a catastrophic damage in reaction region and even spread throughout storage area. Descriptions on the occurrences of these incidents were assessed by the features of processes, reaction schemes and unexpected side reactions. Calorimetric data on thermokinetics and pressure were used for explaining the practical consequences or which the worst cases encountered in this kind of plant. Acceptable risk associated with emergency relief system design is vital for a plant producing organic peroxide. These basic data for designing an inherently safer plant can be conducted from adiabatic calorimetry. An encouraging deduction has been drawn here, these incidents may be avoided by the implementation of API RP 520, API RP 521, DIERS technology, OSHA 1910.119 and AIChE's CCPS recommended PSM elements.Melt-spun microbial poly(3-hydroxybutyrate-co-3-hydroxyvalerate) fibers with enhanced toughness: Synergistic effect of heterogeneous nucleation, long-chain branching and drawing process

Hengxue Xiang, Ziye Chen, Nan Zheng, Xuzhen Zhang, Liping Zhu, Zhe Zhou, Meifang ZhuPMID: 30219506 DOI: 10.1016/j.ijbiomac.2018.09.063

Abstract

A series of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) composite fibers were prepared via melt reactive processing where tungsten disulphide (WS) and dicumyl peroxide (DCP) was used as heterogeneous nucleating agent and initiator, respectively. Compared with PHBV or PHBV/WS

fiber, the resultant LCB-PHBV/WS

fibers showed improving mechanical performance, a higher nucleation temperature and a rapid crystallization rate due to the synergistic effect between heterogeneous nucleation, long chain branched structure and draw-induced crystallization. Taking the results with a cooling rate of 20 °C/min as an example, the peak crystallization temperature of LCB-PHBV/1.0 wt%WS

increased from 100.47 °C to 107.40 °C and the crystallization enthalpy increased from 87.95 J/g to 93.03 J/g. Moreover, two different crystalline forms, α-crystal and β-crystal, were found in the prepared PHBV fibers, and the β-crystal part increased with the inducement of the stretching ratio which enhanced the fiber strength, given the tensile strength and elongation at break of the LCB-PHBV/WS

fibers up to 189.8 MPa and 46.5%, respectively.

Surface cross-linked ultra high molecular weight polyethylene by emulsified diffusion of dicumyl peroxide

Sanem Kayandan, Brinda N Doshi, Ebru Oral, Orhun K MuratogluPMID: 28741857 DOI: 10.1002/jbm.b.33957

Abstract

Cross-linking improves the wear resistance of ultrahigh molecular weight polyethylene (UHMWPE) used in hip and knee implants. Free radicals, generated by ionizing radiation or chemically, react to form cross-links. Limiting cross-linking to the articulating surface of the implant is desirable to enable high wear resistance on the surface and higher strength and toughness in the bulk. We investigated the diffusion of emulsified dicumyl peroxide (DCP) into vitamin E-blended UHMWPE (0.1 and 0.3 wt. % vitamin-E) with subsequent thermal decomposition in situ to obtain surface cross-linking with the objective of achieving surface wear rate equivalent or lower than that of current clinically available materials. We diffused emulsified DCP at 100°C followed by in situ decomposition at 150°C. We also assessed the effect of having vitamin-E in the DCP emulsion. The oxidative stability of the treated samples increased with increasing vitamin E concentration in the blend and by incorporating vitamin E into the peroxide emulsion. The impact strength of a surface cross-linked, 0.3 wt% vitamin E blended UHMWPE prepared using this method was superior to a clinically available irradiated and melted highly cross-linked UHMWPE while the wear resistance was comparable. These results showed the feasibility of surface cross-linking using emulsified peroxide diffusion as a method of making tough and wear resistant joint implant bearing surfaces. © 2017 Wiley Periodicals, Inc. J Biomed Mater Res Part B: Appl Biomater, 106B: 1517-1523, 2018.Synthesis and structure design of new bio-based elastomers via Thiol-ene-Click Reactions

Shafiullah Khan, Zhao Wang, Runguo Wang, Liqun ZhangPMID: 27287154 DOI: 10.1016/j.msec.2016.05.071

Abstract

The additions of 2-mercaptoethanol to (S)-(-)-limonene via click reaction is described as an adaptable and efficient way to obtain alcohol functionalized renewable monomer for the synthesis of new cross-linkable bio-based elastomers. Thiol first reacted with the limonene endocyclic double bond and then reacted with the exocyclics double bond to form the difunctional monomer. The structure of the monomer was determined by using FTIR, (1)H NMR and mass spectrometry. Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetrys (DSC) characterization exposed that this monomer could be used to synthesize elastomers with excellent and adaptable thermal properties. The molecular weight of the synthesized elastomer could reach 186kDaa via melting polycondensation route and the structure-properties relationship was deliberated. Finally, these elastomers were mixed with dicumyl peroxide (DCP) to form cross-linked elastomers with certain mechanical property, and the gel contents of the elastomers were confirmed by using Soxhlet extraction method.Supertoughened Biobased Poly(lactic acid)-Epoxidized Natural Rubber Thermoplastic Vulcanizates: Fabrication, Co-continuous Phase Structure, Interfacial in Situ Compatibilization, and Toughening Mechanism

Youhong Wang, Kunling Chen, Chuanhui Xu, Yukun ChenPMID: 26301924 DOI: 10.1021/acs.jpcb.5b06244

Abstract

In the presence of dicumyl peroxide (DCP), biobased thermoplastic vulcanizates (TPVs) composed of poly(lactic acid) (PLA) and epoxidized natural rubber (ENR) were prepared through dynamic vulcanization. Interfacial in situ compatibilization between PLA and ENR phases was confirmed by Fourier transform infrared spectroscopy (FT-IR). A novel "sea-sea" co-continuous phase in the PLA/ENR TPVs was observed through scanning electron microscopy (SEM) and differed from the typical "sea-island" morphology that cross-linked rubber particles dispersed in plastic matrix. A sharp, brittle-ductile transition occurred with 40 wt % of ENR, showing a significantly improved impact strength of 47 kJ/m(2), nearly 15 times that of the neat PLA and 2.6 times that of the simple blend with the same PLA/ENR ratio. Gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) results suggested that a certain amount of DCP was consumed in the PLA phase, causing a slight cross-linking or branching of PLA molecules. the effects of various DCP contents on the impact property were investigated. The toughening mechanism under impact testing was researched, and the influence factors for toughening were discussed.Grafting of bacterial polyhydroxybutyrate (PHB) onto cellulose via in situ reactive extrusion with dicumyl peroxide

Liqing Wei, Armando G McDonald, Nicole M StarkPMID: 25664869 DOI: 10.1021/acs.biomac.5b00049

Abstract

Polyhydroxybutyrate (PHB) was grafted onto cellulose fiber by dicumyl peroxide (DCP) radical initiation via in situ reactive extrusion. The yield of the grafted (cellulose-g-PHB) copolymer was recorded and grafting efficiency was found to be dependent on the reaction time and DCP concentration. The grafting mechanism was investigated by electron spin resonance (ESR) analysis and showed the presence of radicals produced by DCP radical initiation. The grafted copolymer structure was determined by nuclear magnetic resonance (NMR) spectroscopy. Scanning electronic microscopy (SEM) showed that the cellulose-g-PHB copolymer formed a continuous phase between the surfaces of cellulose and PHB as compared to cellulose-PHB blends. The relative crystallinity of cellulose and PHB were quantified from Fourier transform infrared (FTIR) spectra and X-ray diffraction (XRD) results, while the absolute degree of crystallinity was evaluated by differential scanning calorimetry (DSC). The reduction of crystallinity indicated the grafting reaction occurred not just in the amorphous region but also slightly in crystalline regions of both cellulose and PHB. The smaller crystal sizes suggested the brittleness of PHB was decreased. Thermogravimetric analysis (TGA) showed that the grafted copolymer was stabilized relative to PHB. By varying the reaction parameters the compositions (%PHB and %cellulose) of resultant cellulose-g-PHB copolymer are expected to be manipulated to obtain tunable properties.A free-radical cascade methylation/cyclization of N-arylacrylamides and isocyanides with dicumyl peroxide

Zhengbao Xu, Chaoxian Yan, Zhong-Quan LiuPMID: 25318059 DOI: 10.1021/ol502738a

Abstract

A free-radical cascade methylation/cyclization of a wide range of N-arylacrylamides and isocyanides is demonstrated by using dicumyl peroxide as the methylating reagent, which provides a convenient and selective access to various methylated N-heterocycles such as oxindoles and phenanthridines.C(sp

Aristidis Vasilopoulos, Shane W Krska, Shannon S StahlPMID: 33888639 DOI: 10.1126/science.abh2623

Abstract

The "magic methyl" effect describes the change in potency, selectivity, and/or metabolic stability of a drug candidate associated with addition of a single methyl group. We report a synthetic method that enables direct methylation of C(sp)-H bonds in diverse drug-like molecules and pharmaceutical building blocks. Visible light-initiated triplet energy transfer promotes homolysis of the O-O bond in di-

-butyl or dicumyl peroxide under mild conditions. The resulting alkoxyl radicals undergo divergent reactivity, either hydrogen-atom transfer from a substrate C-H bond or generation of a methyl radical via β-methyl scission. The relative rates of these steps may be tuned by varying the reaction conditions or peroxide substituents to optimize the yield of methylated product arising from nickel-mediated cross-coupling of substrate and methyl radicals.

Enhancement of mechanical and thermal properties of oil palm empty fruit bunch fiber poly(butylene adipate-co-terephtalate) biocomposites by matrix esterification using succinic anhydride

Samira Siyamak, Nor Azowa Ibrahim, Sanaz Abdolmohammadi, Wan Md Zin Bin Wan Yunus, Mohamad Zaki Ab RahmanPMID: 22343368 DOI: 10.3390/molecules17021969